molecular formula C8H7NO5S2 B286002 Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate

Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate

Cat. No. B286002
M. Wt: 261.3 g/mol
InChI Key: HWCQHIIVFZTILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate, also known as Methyl 4-(acetylthio)-5-nitro-3-thiophenecarboxylate, is a chemical compound used in scientific research for various applications. This compound is a member of the thiophene family, which is known for its diverse biological activities. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting a potential anticancer mechanism of action.
Biochemical and Physiological Effects:
Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting a potential anti-inflammatory effect. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has also been shown to have cytotoxic effects on cancer cells, indicating a potential anticancer effect.

Advantages and Limitations for Lab Experiments

Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is also stable under certain conditions, making it suitable for long-term storage. However, there are limitations to the use of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate in lab experiments. For example, this compound may have limited solubility in certain solvents, which can affect its activity. Additionally, the mechanism of action of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate. One potential direction is to further investigate the mechanism of action of this compound. Understanding how Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate interacts with specific targets in cells can provide insight into its biological activities and potential therapeutic applications. Another direction is to explore the use of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate as a starting material for the synthesis of other biologically active compounds. The diverse biological activities of thiophenes suggest that there may be potential for the development of new therapeutics based on this family of compounds. Finally, future studies can focus on optimizing the synthesis and characterization of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate to improve its suitability for scientific research.

Synthesis Methods

The synthesis of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate involves the reaction of 5-nitro-2-thiophenecarboxylic acid with thionyl chloride to form 5-nitro-2-thiophenecarbonyl chloride. This intermediate is then reacted with acetic anhydride to form Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate. The reaction is carried out under specific conditions and requires careful handling of the reagents. This synthesis method has been optimized for the production of high-quality Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate.

Scientific Research Applications

Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been used as a starting material for the synthesis of other biologically active compounds. The scientific research applications of Methyl 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate 4-(acetylsulfanyl)-5-nitro-3-thiophenecarboxylate are diverse and continue to be explored.

properties

Molecular Formula

C8H7NO5S2

Molecular Weight

261.3 g/mol

IUPAC Name

methyl 4-acetylsulfanyl-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C8H7NO5S2/c1-4(10)16-6-5(8(11)14-2)3-15-7(6)9(12)13/h3H,1-2H3

InChI Key

HWCQHIIVFZTILS-UHFFFAOYSA-N

SMILES

CC(=O)SC1=C(SC=C1C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC(=O)SC1=C(SC=C1C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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